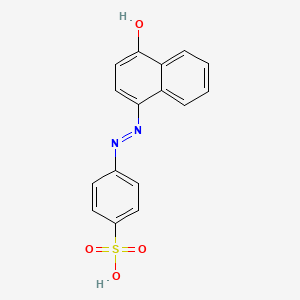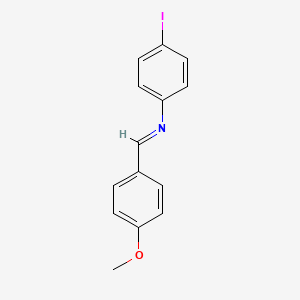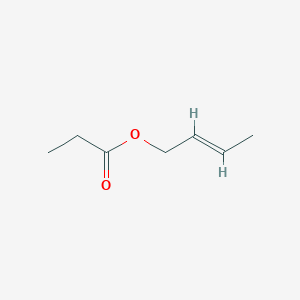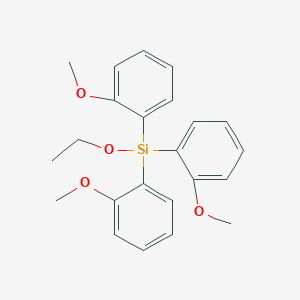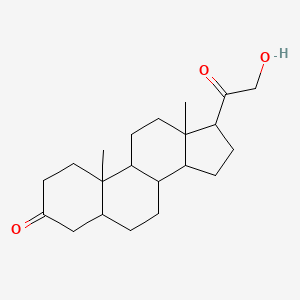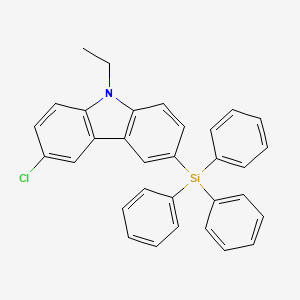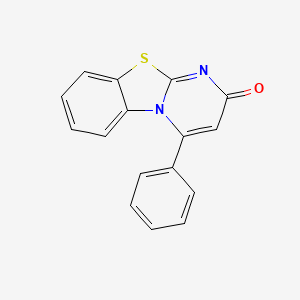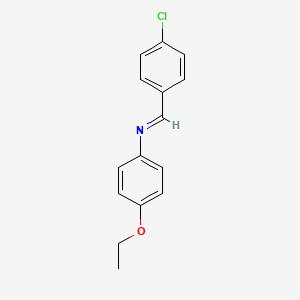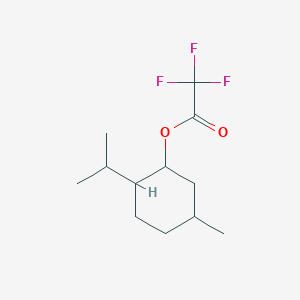
Trifluoroacetyl-menthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of menthol, where the hydroxyl group of menthol is replaced by a trifluoroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoroacetyl-menthol can be synthesized through the reaction of menthol with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoroacetyl-menthol undergoes various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group back to the original hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid derivatives, while reduction can regenerate menthol .
Aplicaciones Científicas De Investigación
Trifluoroacetyl-menthol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trifluoroacetyl-menthol involves its interaction with various molecular targets. The trifluoroacetyl group can modulate the activity of enzymes and receptors by forming stable complexes or altering the chemical environment. This can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Trifluoroacetyl fluoride: A related compound used in similar synthetic applications.
α-Terpineol: Another menthol derivative with different functional groups and applications.
Uniqueness: Trifluoroacetyl-menthol is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these characteristics .
Propiedades
Número CAS |
91639-10-0 |
|---|---|
Fórmula molecular |
C12H19F3O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H19F3O2/c1-7(2)9-5-4-8(3)6-10(9)17-11(16)12(13,14)15/h7-10H,4-6H2,1-3H3 |
Clave InChI |
ATXCXBAHNZQECW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C(F)(F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


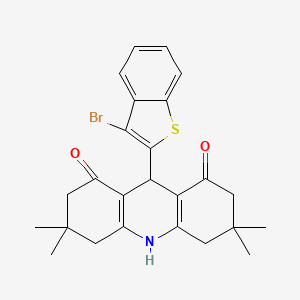
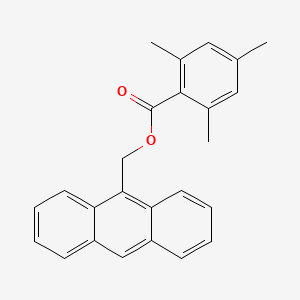
![2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate](/img/structure/B15076279.png)

![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
